

# Application Notes and Protocols for Psb-KD107 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental use of **Psb-KD107**, a potent and selective agonist for the G-protein-coupled receptor GPR18.[1][2] This document outlines detailed protocols for key assays, summarizes quantitative data, and illustrates the known signaling pathways.

## **Overview of Psb-KD107**

**Psb-KD107** is a first-in-class, non-lipid-like agonist of GPR18, demonstrating higher potency and efficacy than the natural cannabinoid agonist  $\Delta 9$ -tetrahydrocannabinol (THC) in a  $\beta$ -arrestin recruitment assay.[1][2] It is selective for GPR18 over the cannabinoid receptors CB<sub>1</sub>, CB<sub>2</sub>, and GPR55.[3] In vitro studies have highlighted its potential in cardiovascular research, particularly for its vasorelaxant effects, and in immunology due to its anti-inflammatory properties.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from in vitro studies of **Psb-KD107**.

Table 1: Vasorelaxant Activity of Psb-KD107



| Parameter          | Value          | Conditions                                                      |
|--------------------|----------------|-----------------------------------------------------------------|
| plC50              | 5.22 ± 0.020   | Phenylephrine-precontracted endothelium-intact rat aortic rings |
| Maximal Relaxation | ~80% at 100 μM | Phenylephrine (1 μM) pre-<br>contracted rat aortic rings        |

Table 2: Antioxidant Activity of Psb-KD107

| Assay                                             | Finding                                                                     | Concentration Range |
|---------------------------------------------------|-----------------------------------------------------------------------------|---------------------|
| Ferric Reducing Antioxidant Power (FRAP)          | Reduces 131 $\mu$ moles of Fe <sup>3+</sup> per 100 $\mu$ moles of compound | 100-1000 μΜ         |
| 2,2-diphenyl-1-picryl-hydrazyl-<br>hydrate (DPPH) | No significant radical scavenging activity                                  | Not specified       |

Table 3: Anti-inflammatory Activity of Psb-KD107

| Cell Line                                | Parameter                                                            | Effect                                  | Concentration |
|------------------------------------------|----------------------------------------------------------------------|-----------------------------------------|---------------|
| BV-2 microglial cells                    | Nitric Oxide (NO) production                                         | Reduction of LPS-<br>induced NO         | Not specified |
| BV-2 microglial cells                    | Pro-inflammatory cytokine mRNA (IL-1 $\beta$ , IL-6, TNF- $\alpha$ ) | Reduction of LPS-<br>induced expression | Not specified |
| Human myogenic cells (from DMD patients) | Myogenic capability                                                  | Enhancement                             | 10 μΜ         |

## **Signaling Pathway of Psb-KD107**

**Psb-KD107** exerts its effects primarily through the activation of the GPR18 receptor, which is coupled to Gi/G0 proteins. This activation is thought to initiate a signaling cascade that involves



the PI3K/Akt and ERK1/2 pathways, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production. The generated NO then stimulates guanylate cyclase in vascular smooth muscle cells, increasing cyclic guanosine monophosphate (cGMP) levels. This leads to the activation of protein kinase G (PKG), which in turn opens potassium (K+) channels. The resulting hyperpolarization of the cell membrane causes the closure of voltage-gated calcium (Ca²+) channels, reducing intracellular Ca²+ and leading to vasorelaxation.



Click to download full resolution via product page

Caption: **Psb-KD107** signaling pathway in vasorelaxation.

# Experimental Protocols Vasorelaxation Assay in Rat Aortic Rings

This protocol details the procedure for assessing the vasorelaxant effects of **Psb-KD107** on isolated rat aortic rings pre-contracted with phenylephrine.





Click to download full resolution via product page

Caption: Experimental workflow for the vasorelaxation assay.

Materials:



- Male Wistar rats
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl<sub>2</sub> 2.5, KH<sub>2</sub>PO<sub>4</sub> 1.2, MgSO<sub>4</sub> 1.2, NaHCO<sub>3</sub> 25, glucose 11.1)
- Phenylephrine hydrochloride
- Psb-KD107
- Organ bath system with isotonic transducers
- Data acquisition system

#### Procedure:

- Humanely euthanize the rat and excise the thoracic aorta.
- Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide rings.
- Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
- Allow the rings to equilibrate for 60 minutes under a resting tension of 1g, washing them with fresh Krebs-Henseleit solution every 15 minutes.
- Induce a stable contraction with 1 μM phenylephrine.
- Once the contraction is stable, add **Psb-KD107** in a cumulative concentration-dependent manner (from 0.3  $\mu$ M to 100  $\mu$ M).
- Record the relaxation response until a maximal effect is observed.
- Data is expressed as a percentage of relaxation from the phenylephrine-induced contraction.
- Calculate the pIC<sub>50</sub> value from the concentration-response curve.

To study the mechanism:



- Endothelium dependency: Mechanically remove the endothelium in a subset of rings before mounting.
- NO-synthase inhibition: Pre-incubate rings with L-NAME (100 μM) for 30 minutes before adding phenylephrine.
- Potassium channel involvement: Pre-incubate rings with Tetraethylammonium (TEA, 1 mM),
   a non-selective K<sup>+</sup> channel blocker, before adding phenylephrine.

## Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol measures the antioxidant potential of **Psb-KD107** by its ability to reduce ferric  $(Fe^{3+})$  to ferrous  $(Fe^{2+})$  ions.

#### Materials:

- Psb-KD107
- Ascorbic acid (as a reference compound)
- FRAP reagent:
  - 300 mM Acetate buffer (pH 3.6)
  - 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
  - 20 mM FeCl₃·6H₂O
  - Mix in a 10:1:1 ratio just before use.
- Spectrophotometer

#### Procedure:

- Prepare a range of concentrations of **Psb-KD107** (e.g., 100–1000 μM).
- Prepare a standard curve using ascorbic acid.
- Add a small volume of the Psb-KD107 solution or standard to the FRAP reagent.



- Incubate the mixture at 37°C for 30 minutes.
- Measure the absorbance of the resulting blue-colored solution at 593 nm.
- The absorbance is directly proportional to the concentration of Fe<sup>2+</sup> ions.
- Express the antioxidant capacity as the amount of reduced iron ions (in μM). For Psb-KD107, every 100 micromoles of the compound reduced 131 micromoles of Fe<sup>3+</sup>.

## In Vitro Neuroinflammation Model (BV-2 Cells)

This protocol describes the use of BV-2 microglial cells to assess the anti-inflammatory effects of **Psb-KD107**.

#### Materials:

- · BV-2 murine microglial cell line
- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin/streptomycin
- Lipopolysaccharide (LPS)
- Psb-KD107
- Griess Reagent for Nitric Oxide (NO) measurement
- Reagents for RNA extraction and RT-qPCR (for cytokine analysis)

#### Procedure:

- Cell Culture: Culture BV-2 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for Griess assay, 24-well for RNA extraction) and allow them to adhere overnight.
- Treatment:



- Pre-treat the cells with various concentrations of Psb-KD107 for a specified time (e.g., 1 hour).
- Induce inflammation by adding LPS (e.g., 1 μg/mL) to the media.
- Include control groups: untreated cells, cells treated with LPS only, and cells treated with Psb-KD107 only.
- Incubation: Incubate the cells for a suitable period (e.g., 24 hours).
- Endpoint Analysis:
  - Nitric Oxide (NO) Measurement:
    - Collect the cell culture supernatant.
    - Measure the concentration of nitrite (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.
  - Cytokine mRNA Expression (RT-qPCR):
    - Lyse the cells and extract total RNA.
    - Perform reverse transcription to synthesize cDNA.
    - Quantify the relative mRNA expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using qPCR with appropriate primers. Normalize to a housekeeping gene (e.g., GAPDH).

## Selectivity and Safety

- Receptor Selectivity: Psb-KD107 shows high selectivity for GPR18 over CB<sub>1</sub> and CB<sub>2</sub> receptors, with no significant displacement of CB receptor-specific radioligands at concentrations up to 10 μM.
- Platelet Aggregation: In vitro studies have shown that Psb-KD107 does not affect whole rat blood aggregation induced by collagen. This is an important feature for its potential safety profile.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PSB-KD107 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery of Tricyclic Xanthines as Agonists of the Cannabinoid-Activated Orphan G-Protein-Coupled Receptor GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Psb-KD107 In Vitro Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10794380#psb-kd107-experimental-protocol-for-in-vitro-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com